

# 1-(2,6-Difluorophenyl)ethanol physical properties

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## Compound of Interest

Compound Name: 1-(2,6-Difluorophenyl)ethanol

Cat. No.: B1588411

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An In-depth Technical Guide to the Physical Properties of **1-(2,6-Difluorophenyl)ethanol**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-(2,6-Difluorophenyl)ethanol** is a fluorinated aromatic alcohol with significant potential as a versatile synthetic intermediate in medicinal chemistry and materials science. The presence of two fluorine atoms on the phenyl ring at the ortho positions dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel bioactive compounds and advanced materials. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of **1-(2,6-Difluorophenyl)ethanol**, offering insights for its application in research and development.

## Chemical Identity and Core Properties

A foundational understanding of a molecule begins with its fundamental identifiers and basic physical constants. These properties are crucial for accurate documentation, procurement, and initial experimental design.

Property	Value	Source(s)
CAS Number	87327-65-9	[1]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> F <sub>2</sub> O	[1]
Molecular Weight	158.15 g/mol	[1]
IUPAC Name	1-(2,6-difluorophenyl)ethanol	
Synonyms	2,6-difluoro-alpha-methylbenzyl alcohol, benzenemethanol, 2,6-difluoro-alpha-methyl	
Purity (Typical)	≥97%	
Refractive Index (n <sup>20</sup> /D)	1.486	
Storage Conditions	Ambient temperature, in a well-ventilated, dry place	

## Physicochemical Properties: Experimental Data and Predictions

While some physical properties of **1-(2,6-Difluorophenyl)ethanol** are well-documented, specific data for melting point, boiling point, and density are not readily available in published literature. The following sections provide both known data and expert predictions based on structural analysis and comparison with analogous compounds.

### Melting Point, Boiling Point, and Density

Direct experimental values for the melting point, boiling point, and density of **1-(2,6-Difluorophenyl)ethanol** are not consistently reported in standard chemical databases. However, we can infer expected properties based on related structures:

- **Boiling Point:** The boiling point of ethanol is 78.3 °C.[2] The introduction of a phenyl group significantly increases the boiling point due to increased molecular weight and van der Waals forces. The further addition of two fluorine atoms will increase the molecular weight and

polarity, likely resulting in a boiling point significantly higher than that of 1-phenylethanol (203 °C).

- **Density:** Ethanol has a density of approximately 0.789 g/cm<sup>3</sup> at 20°C.[3] The presence of the denser phenyl ring and fluorine atoms will lead to a density substantially greater than 1 g/cm<sup>3</sup>.
- **Physical State:** At standard temperature and pressure, it is expected to be a liquid, given the typical properties of similar low-molecular-weight aromatic alcohols.

## Solubility Profile

The solubility of **1-(2,6-Difluorophenyl)ethanol** is governed by the interplay between the polar hydroxyl group and the relatively nonpolar difluorophenyl ring.

Solvent Class	Predicted Solubility	Rationale
Polar Protic Solvents		
Water	Slightly Soluble	The hydroxyl group can participate in hydrogen bonding with water, but the hydrophobic difluorophenyl ring will limit miscibility.[4]
Alcohols (Ethanol, Methanol)	Miscible	The principle of "like dissolves like" suggests strong solubility due to the presence of the hydroxyl group in both the solute and solvent, allowing for favorable hydrogen bonding.[4]
Polar Aprotic Solvents		
DMSO, DMF, Acetonitrile	Soluble	These solvents can act as hydrogen bond acceptors for the hydroxyl group of 1-(2,6-Difluorophenyl)ethanol, and their polarity is sufficient to solvate the molecule effectively.
Nonpolar Solvents		
Toluene, Hexanes	Moderately Soluble	The difluorophenyl ring provides significant nonpolar character, allowing for favorable van der Waals interactions with nonpolar solvents.
Chlorinated Solvents		
Dichloromethane, Chloroform	Soluble	These solvents have an intermediate polarity and are generally good solvents for a

wide range of organic compounds, including those with both polar and nonpolar functionalities.

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## Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **1-(2,6-Difluorophenyl)ethanol**. While experimentally determined spectra are not widely published, the following sections detail the expected spectral characteristics.

### $^1\text{H}$ and $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted  $^1\text{H}$  NMR Spectrum (in  $\text{CDCl}_3$ ):

- Methyl Protons ( $-\text{CH}_3$ ): A doublet around 1.5-1.6 ppm. The signal is split by the adjacent methine proton.
- Methine Proton ( $-\text{CHOH}$ ): A quartet around 5.0-5.2 ppm. This proton is coupled to the three protons of the methyl group.
- Hydroxyl Proton ( $-\text{OH}$ ): A broad singlet, with a chemical shift that can vary depending on concentration and temperature, typically between 2.0-4.0 ppm.
- Aromatic Protons: The 2,6-difluoro substitution pattern will result in a complex multiplet for the three aromatic protons, expected in the region of 6.8-7.4 ppm. The protons at the C3/C5 positions will appear as a triplet of doublets, and the C4 proton as a triplet of triplets due to coupling with both adjacent protons and the fluorine atoms.

Predicted  $^{13}\text{C}$  NMR Spectrum (in  $\text{CDCl}_3$ ):

- Methyl Carbon ( $-\text{CH}_3$ ): A signal around 20-25 ppm.

- Methine Carbon (-CHOH): A signal around 65-70 ppm.
- Aromatic Carbons:
  - C1 (ipso, attached to the ethanol group): A triplet around 115-120 ppm due to coupling with the two ortho fluorine atoms.
  - C2/C6 (attached to fluorine): A doublet of doublets with a large C-F coupling constant, expected around 160-165 ppm.
  - C3/C5: A signal around 110-115 ppm.
  - C4: A triplet around 128-132 ppm due to coupling with the two meta fluorine atoms.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

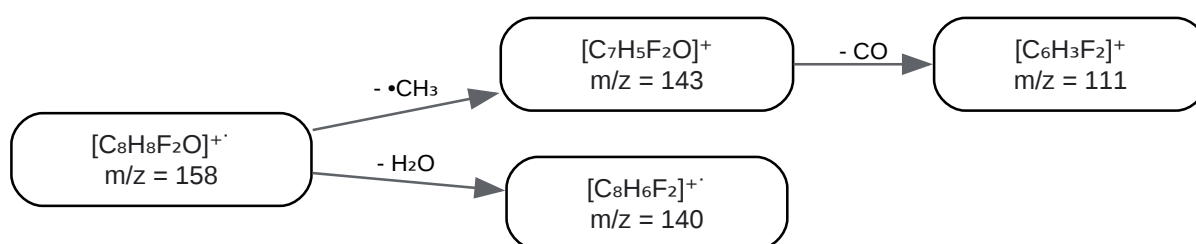
- O-H Stretch: A strong, broad band in the region of 3200-3600  $\text{cm}^{-1}$ , characteristic of a hydrogen-bonded hydroxyl group.
- C-H Stretch (Aromatic): Medium to weak bands above 3000  $\text{cm}^{-1}$ .
- C-H Stretch (Aliphatic): Medium to strong bands just below 3000  $\text{cm}^{-1}$ .
- C=C Stretch (Aromatic): Medium to weak bands in the region of 1450-1600  $\text{cm}^{-1}$ .
- C-O Stretch: A strong band in the region of 1050-1150  $\text{cm}^{-1}$ .
- C-F Stretch: Strong bands in the region of 1100-1300  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Fragmentation Pattern (Electron Ionization - EI):

- Molecular Ion ( $M^+$ ): A peak at  $m/z = 158$ , corresponding to the molecular weight of the compound. This peak may be of low intensity.
- $[M-CH_3]^+$ : A significant peak at  $m/z = 143$ , resulting from the loss of a methyl radical.
- $[M-H_2O]^+$ : A peak at  $m/z = 140$ , corresponding to the loss of a water molecule.
- Base Peak: The base peak is likely to be at  $m/z = 129$ , corresponding to the  $[M-C_2H_5]^+$  fragment, or at  $m/z = 111$ , corresponding to the difluorophenyl cation.



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Caption: Predicted Mass Spectrometry Fragmentation of **1-(2,6-Difluorophenyl)ethanol**.

## Synthesis and Purification

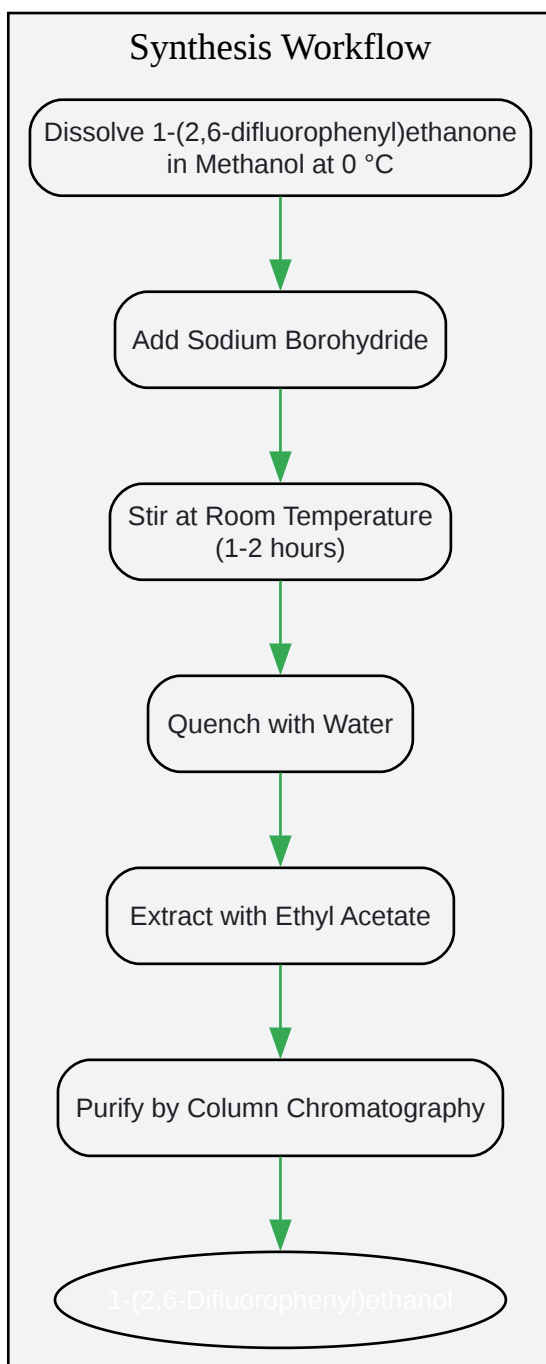
A common and reliable method for the synthesis of **1-(2,6-Difluorophenyl)ethanol** is the reduction of the corresponding ketone, 1-(2,6-difluorophenyl)ethanone.

## Experimental Protocol: Reduction of 1-(2,6-difluorophenyl)ethanone

- **Reaction Setup:** To a solution of 1-(2,6-difluorophenyl)ethanone (1 equivalent) in methanol or ethanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer, add sodium borohydride ( $NaBH_4$ ) (1.5 equivalents) portion-wise over 15 minutes.
- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:**

- Quench the reaction by the slow addition of water.
- Remove the solvent under reduced pressure.
- Add water to the residue and extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude **1-(2,6-Difluorophenyl)ethanol** can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.





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Caption: General Workflow for the Synthesis of **1-(2,6-Difluorophenyl)ethanol**.

## Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **1-(2,6-Difluorophenyl)ethanol**.

- Hazard Statements:
  - H302: Harmful if swallowed.
  - H315: Causes skin irritation.[5]
  - H319: Causes serious eye irritation.[5]
  - H335: May cause respiratory irritation.[5]
- Precautionary Measures:
  - Wear protective gloves, protective clothing, and eye/face protection.[5][6]
  - Use only outdoors or in a well-ventilated area.[5][6]
  - Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
  - Wash skin thoroughly after handling.[5][6]
  - In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
  - If inhaled, remove person to fresh air and keep comfortable for breathing.[5][6]

## Conclusion

**1-(2,6-Difluorophenyl)ethanol** is a key building block with physical and chemical properties that make it highly valuable for further chemical transformations. While some of its physical constants are not yet widely reported, this guide provides a robust framework of its known attributes and scientifically grounded predictions of its other properties. This information is intended to support researchers in the effective and safe utilization of this compound in their synthetic endeavors.

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- To cite this document: BenchChem. [1-(2,6-Difluorophenyl)ethanol physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588411#1-2-6-difluorophenyl-ethanol-physical-properties]

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